N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a synthetic organic compound featuring a thiazole ring, a sulfonamide group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and benzene derivatives.
Scientific Research Applications
Chemistry
N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology and Medicine
Thiazole derivatives, including this compound, have shown promise in various biological applications:
Antimicrobial Agents: Effective against a range of bacterial and fungal pathogens.
Anticancer Agents: Potential cytotoxic effects on cancer cells.
Anti-inflammatory Agents: Reduction of inflammation in various models.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals due to its versatile reactivity and functional groups.
Mechanism of Action
The biological activity of N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity profiles compared to other thiazole derivatives. Its dimethylamino group, in particular, may enhance its solubility and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Biological Activity
N,N-Dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound belongs to the class of sulfonamide derivatives, which are known for their pharmacological properties. The thiazole moiety contributes to its biological activity, often enhancing interactions with biological targets. The molecular formula is C12H14N2O2S, and its structure includes a thiazole ring that is crucial for its activity.
Key Structural Features:
- Sulfonamide Group: Enhances solubility and biological activity.
- Thiazole Ring: Imparts various pharmacological properties.
- Dimethyl Substituents: Affect the compound's lipophilicity and bioavailability.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticonvulsant Activity
Research has indicated that thiazole-containing compounds possess anticonvulsant properties. For instance, related thiazole derivatives were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ).
Case Study Findings:
- Compound efficacy was assessed using the PTZ model.
- A derivative similar to this compound demonstrated a significant reduction in seizure duration and frequency.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features. The presence of the thiazole ring and the sulfonamide group plays a critical role in enhancing its pharmacological profile.
Key Observations:
- Thiazole Substitution: Variations in substitution patterns on the thiazole ring significantly affect activity.
- Dimethyl Groups: The presence of dimethyl groups increases lipophilicity, improving membrane permeability.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents: Potential development into new antibiotics.
- Anticonvulsants: Further exploration could lead to effective treatments for epilepsy.
- Cancer Therapeutics: Thiazole derivatives have shown cytotoxic effects against cancer cell lines, warranting further investigation.
Properties
Molecular Formula |
C12H14N2O2S2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S2/c1-9-13-12(8-17-9)10-4-6-11(7-5-10)18(15,16)14(2)3/h4-8H,1-3H3 |
InChI Key |
IDLKDJFHAORCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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